molecular formula C16H18 B13831244 1-Methyl-4-(2-phenylpropyl)benzene

1-Methyl-4-(2-phenylpropyl)benzene

Cat. No.: B13831244
M. Wt: 210.31 g/mol
InChI Key: FGENDPZUDMGZES-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-phenylpropyl)benzene is an organic compound with the molecular formula C17H20 . As an alkylated benzene derivative, it shares structural similarities with other research compounds like p-cymene (1-methyl-4-(propan-2-yl)benzene) and is of significant interest in chemical synthesis and materials science. Researchers utilize such aromatic hydrocarbons as key intermediates in organic synthesis and as building blocks for more complex molecular architectures . The structural motif of a benzene ring substituted with flexible alkyl chains is commonly investigated for the development of advanced materials, including liquid crystals and organic polymers . In biochemical research, structurally related aromatic compounds have been studied for their ability to interact with enzymes and inhibit specific biological pathways . For instance, certain hydrophobic aromatic molecules are known to inhibit enzyme complexes like NADH dehydrogenase , while others have been explored for their modulatory effects on cellular signaling pathways, such as the inhibition of NF-κB nuclear translocation . The mechanism of action for this class of compounds often involves π-π interactions with aromatic residues in proteins and modulation of enzyme function through hydrophobic binding sites . This product is provided for research purposes as a high-purity chemical intermediate. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-methyl-4-(2-phenylpropyl)benzene

InChI

InChI=1S/C16H18/c1-13-8-10-15(11-9-13)12-14(2)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3

InChI Key

FGENDPZUDMGZES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 4 2 Phenylpropyl Benzene

Classical Alkylation Approaches to Substituted Benzenes

The formation of aryl-alkyl bonds via classical methods remains a fundamental strategy in organic synthesis. The Friedel-Crafts reaction and its variants are the most prominent examples of this approach.

Friedel-Crafts alkylation is a primary method for attaching alkyl groups to an aromatic ring. chemguide.co.uk In the context of synthesizing 1-Methyl-4-(2-phenylpropyl)benzene, this would typically involve the reaction of toluene (B28343) with a 2-phenylpropyl electrophile precursor, such as 2-phenyl-1-propene or a 2-phenylpropyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

The mechanism proceeds through the formation of a carbocation electrophile (or a related polarized complex) from the alkylating agent and the Lewis acid. mt.comlibretexts.org This electrophile is then attacked by the nucleophilic π-system of the toluene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.com Subsequent deprotonation of this intermediate by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and regenerates the catalyst, yielding the alkylated product. libretexts.org

However, classical Friedel-Crafts alkylation is beset by several limitations:

Carbocation Rearrangements: Primary and secondary carbocations are prone to rearranging to more stable carbocations. For instance, generating a carbocation from 1-chloro-2-phenylpropane could lead to a hydride shift, resulting in the more stable benzylic carbocation and yielding the isomeric product, 1-methyl-4-(1-phenylpropyl)benzene.

Polyalkylation: The product of the reaction, an alkylbenzene, is more nucleophilic than the starting material due to the electron-donating nature of the newly added alkyl group. libretexts.org This makes it susceptible to further alkylation, leading to a mixture of poly-substituted products. youtube.comyoutube.com

To circumvent these issues, a common mechanistic variant is the Friedel-Crafts acylation followed by reduction . This two-step process involves:

Acylation: Toluene is reacted with a suitable acyl halide (e.g., 2-phenylpropanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid. This reaction forms an acylium ion, which is resonance-stabilized and not prone to rearrangement. mt.commasterorganicchemistry.com The product is a ketone, 1-(4-methylphenyl)-2-phenylpropan-1-one. The deactivating nature of the ketone group prevents polyacylation.

Reduction: The resulting ketone is then reduced to the desired alkyl group. Common reduction methods include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This sequence provides a reliable route to the target carbon skeleton without the risk of rearrangement. youtube.com

Regioselectivity: When an electrophilic substitution reaction is performed on a substituted benzene (B151609) ring like toluene, the position of the incoming group is directed by the existing substituent. The methyl group of toluene is an activating, ortho, para-directing group. libretexts.org This is due to a combination of inductive effects and hyperconjugation, which stabilize the arenium ion intermediates for ortho and para attack more than the intermediate for meta attack. msu.edu

The ratio of ortho to para products in the alkylation of toluene can be influenced by reaction conditions and the steric bulk of the electrophile. Lower temperatures and bulkier electrophiles tend to favor the formation of the para isomer due to reduced steric hindrance at the position remote from the methyl group. msu.edu

TemperatureOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)
0°C541729
25°C36928

Table 1. Product distribution in the methylation of toluene at different temperatures, illustrating the influence of reaction conditions on regioselectivity. Note that at higher temperatures, thermodynamic control can favor the more stable meta isomer, a phenomenon less typical for kinetic-controlled alkylations. chemguide.co.uklibretexts.org

Diastereoselectivity: The target molecule, this compound, possesses a stereocenter at the C2 position of the propyl chain. A standard Friedel-Crafts reaction using an achiral precursor will produce a racemic mixture (an equal mixture of R and S enantiomers). Achieving diastereoselectivity in alkylation reactions typically requires the presence of a pre-existing stereocenter in either the substrate or the reagent. For example, studies on the alkylation of chiral imines derived from cyclic ketones have shown that high levels of diastereoselectivity can be achieved, where the facial selectivity of the electrophilic attack is controlled by the chiral auxiliary. researchgate.net Similarly, the alkylation of diketopiperazine enolates demonstrates that stereochemical information can be effectively relayed to control the configuration of a newly formed stereocenter. rsc.org These principles form the basis for the stereoselective syntheses discussed in section 2.3.

Modern Catalytic Synthesis Strategies

Advances in catalysis have provided powerful alternatives to classical methods, often offering higher selectivity, milder reaction conditions, and greater functional group tolerance.

Transition-metal catalysis, particularly using palladium, is a cornerstone of modern C-C bond formation. mdpi.com Cross-coupling reactions like the Suzuki, Heck, and Negishi reactions could be adapted to synthesize this compound.

A plausible Suzuki coupling strategy would involve the reaction of a p-tolylboronic acid with a (2-phenylpropyl) halide, or conversely, a (4-methylphenyl) halide with a (2-phenylpropyl)boronic acid. The reaction is catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand.

A general catalytic cycle for such a cross-coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or alkyl halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (R'-BY₂) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

Other metals have also been employed for similar transformations. For instance, cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been developed to synthesize various 1,3-diarylpropane derivatives, showcasing the versatility of transition metals in constructing complex aromatic structures. researchgate.net

Reaction TypeCatalyst System (Example)Reactant 1Reactant 2General Application
Suzuki CouplingPd(PPh₃)₄ / BaseAryl-boronic acidAryl/Alkyl-halideFormation of biaryls, aryl-alkanes
Heck CouplingPd(OAc)₂ / BaseAryl-halideAlkeneArylation of alkenes
Cobalt-catalyzed CycloadditionCoBr₂-DPPE-Zn1,6-Diyne1,3-DieneSynthesis of 1,3-diarylpropanes

Table 2. Examples of transition metal-catalyzed reactions applicable to the synthesis of diarylalkane frameworks. mdpi.comresearchgate.net

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. beilstein-journals.org For the synthesis of aryl-alkyl bonds, organocatalytic Friedel-Crafts-type reactions have emerged as a powerful tool.

These reactions often employ a chiral Brønsted acid (e.g., a phosphoric acid derivative) or a Lewis base (e.g., a proline derivative). beilstein-journals.org In the context of arylpropylation, a chiral organocatalyst could activate an unsaturated precursor, such as a substituted styrene, towards nucleophilic attack from toluene. For example, a chiral phosphoric acid could protonate the alkene, forming a chiral ion pair that directs the attack of the toluene nucleophile to one face of the molecule, thereby controlling the stereochemistry of the product.

The development of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided routes to enantiomerically enriched products through mechanisms involving enamine or iminium ion intermediates. youtube.comyoutube.com A secondary amine catalyst like a derivative of proline or an imidazolidinone can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, lowering the LUMO and activating it for nucleophilic attack in a stereocontrolled manner. youtube.com This approach could be adapted for the conjugate addition of an organometallic toluene equivalent to an appropriate electrophile.

Stereoselective Synthesis of Chiral Analogues of this compound

As the target molecule contains a stereocenter, its synthesis as a single enantiomer is a significant challenge addressed by asymmetric synthesis. The goal is to produce chiral analogues, meaning the enantiomerically pure (R) or (S) form of the compound. This can be achieved using several key strategies. ethz.ch

Chiral Auxiliaries: This method involves temporarily attaching a chiral, enantiopure molecule (the auxiliary) to one of the achiral starting materials. ethz.ch The auxiliary then directs the stereochemical outcome of the key bond-forming reaction. For instance, a chiral auxiliary could be attached to the 2-phenylpropanoyl precursor in an acylation-reduction strategy. After the C-C bond is formed and the subsequent ketone is reduced diastereoselectively, the auxiliary is removed to yield the enantiomerically enriched product. Chiral 1,3-thiazolidine-2-thiones are examples of auxiliaries used for stereoselective aldol-type reactions, which could be adapted for this purpose. orgsyn.org

Chiral Catalysts: This is often the most efficient approach, where a small amount of a chiral catalyst generates large quantities of a chiral product.

Transition Metal Catalysis: A chiral ligand can be coordinated to a transition metal catalyst (e.g., palladium, rhodium, iridium) to create a chiral catalytic environment. In a cross-coupling or hydrogenation reaction, this chiral environment can differentiate between the two faces of a prochiral substrate, leading to one enantiomer being formed preferentially.

Organocatalysis: As discussed previously, chiral organocatalysts are highly effective for enantioselective reactions. beilstein-journals.org A chiral Brønsted acid or a MacMillan-type imidazolidinone catalyst could be employed in an asymmetric Friedel-Crafts alkylation of toluene with a suitable prochiral electrophile (e.g., 2-phenyl-1-propene), guiding the reaction to favor the formation of either the (R)- or (S)-1-Methyl-4-(2-phenylpropyl)benzene. youtube.com

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes. ethz.ch For example, a precursor containing the desired stereocenter, derived from a chiral natural product, could be elaborated into the final target molecule.

Enantioselective Routes to the 2-Phenylpropyl Moiety

The synthesis of specific enantiomers of the 2-phenylpropyl group, the chiral core of this compound, is a key challenge that requires asymmetric catalysis. Enantioselective methods are crucial as the biological or material properties of the final compound are often dependent on its specific stereoisomeric form.

Various strategies have been developed to achieve high enantioselectivity in the formation of chiral building blocks. One prominent approach involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or alkylation. For instance, rhodium complexes with chiral ligands, like (R)-H8-BINAP, have proven effective in catalyzing cycloaddition reactions to produce highly strained chiral molecules with excellent enantioselectivity, often achieving enantiomeric excess (ee) values up to 98%. nih.gov Such catalytic systems could be adapted for the asymmetric synthesis of the 2-phenylpropyl moiety.

Another powerful technique is organocatalysis, which uses small organic molecules as catalysts. Chiral organocatalysts, such as diphenylprolinol trimethylsilyl (B98337) ether, have been successfully employed in one-pot reactions to synthesize complex chiral molecules with both high yields (≤90%) and outstanding enantio- and diastereoselectivity (>20:1 d.r., ≤98% ee). rsc.org The development of an enantioselective sulfa-Michael-cyclization reaction to produce 1,5-benzothiazepines with up to 96% ee further demonstrates the power of using chiral N,N'-dioxide/metal complexes to control stereochemistry under mild conditions. nih.gov These methodologies provide a framework for developing a specific route to an enantioenriched 2-phenylpropyl precursor, which can then be used in the final assembly of this compound.

Table 1: Examples of Catalytic Systems for Enantioselective Synthesis

Catalyst System Reaction Type Achieved Enantioselectivity (ee) Reference
Cationic Rh(I)/(R)-H8-BINAP [2+2+2] Cycloaddition Up to 98% nih.gov
Chiral N,N'-dioxide/Yb(OTf)₃ Sulfa-Michael-cyclization Up to 96% nih.gov
(R)-diphenylprolinol trimethylsilyl ether One-pot reaction of azomethine ylides ≤98% rsc.org

This table is illustrative of catalyst systems used in achieving high enantioselectivity in various reactions and is not specific to the direct synthesis of the 2-phenylpropyl moiety.

Green Chemistry Principles and Sustainable Synthesis Optimization

Solvent-Free or Alternative Solvent Methodologies

Traditional organic syntheses often rely on volatile and toxic solvents like benzene or chlorinated hydrocarbons. nih.gov Green chemistry encourages the use of safer, more environmentally benign alternatives or the elimination of solvents altogether. nih.govmdpi.com

Alternative Solvents: A number of "green" solvents have been identified as viable replacements for their more hazardous counterparts.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is an excellent alternative to tetrahydrofuran (B95107) (THF). sigmaaldrich.comnih.gov

Cyclopentyl methyl ether (CPME): This hydrophobic ether solvent offers higher stability, a higher boiling point, and resists the formation of explosive peroxides compared to THF. It also allows for easier separation from water, reducing waste streams. sigmaaldrich.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution. ILs have been used to facilitate the synthesis of various heterocyclic compounds under solvent-free conditions. researchgate.net

Solvent-Free Methodologies: Solvent-free reactions offer significant environmental benefits by simplifying work-up procedures, reducing waste, and often lowering energy consumption. researchgate.net Techniques such as grinding reactants together in a mortar, sometimes with a catalytic amount of a solid support, can drive reactions to completion without any solvent. researchgate.net

Table 2: Comparison of Conventional and Green Solvents

Solvent Key Properties Environmental/Safety Considerations Reference
Benzene Conventional, non-polar Carcinogenic, volatile, hazardous ekb.eg
Tetrahydrofuran (THF) Conventional, polar aprotic Forms explosive peroxides, volatile sigmaaldrich.com
2-Methyltetrahydrofuran (2-MeTHF) Green alternative Bio-derived, less volatile than THF sigmaaldrich.comnih.gov
Cyclopentyl methyl ether (CPME) Green alternative Resists peroxide formation, hydrophobic, high boiling point sigmaaldrich.com

| Ionic Liquids | Green alternative | Negligible vapor pressure, often recyclable, can be catalytic | researchgate.netdigitallibrary.co.in |

Atom Economy and Reaction Efficiency Studies

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.combuecher.de

Unlike reaction yield, which only measures the amount of product obtained, atom economy reveals the inherent efficiency of a chemical transformation. nih.gov Reactions with low atom economy generate significant amounts of waste in the form of byproducts.

For example, a hypothetical Friedel-Crafts alkylation to synthesize this compound from toluene and 1-chloro-2-phenylpropane would generate hydrochloric acid (HCl) as a byproduct.

C₇H₈ (Toluene) + C₉H₁₁Cl (1-Chloro-2-phenylpropane) → C₁₆H₁₈ (Product) + HCl

While the reaction yield might be high, the generation of the HCl byproduct means the atom economy is less than 100%. In contrast, addition reactions, such as certain catalytic hydrogenations or Diels-Alder reactions, can theoretically achieve 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com

Reaction efficiency is also improved by using catalytic processes instead of stoichiometric reagents. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste and often allowing for milder reaction conditions, which saves energy. nankai.edu.cn By focusing on reaction types with high intrinsic atom economy and employing catalytic strategies, the synthesis of this compound can be made significantly more sustainable.

Table 3: List of Mentioned Compounds

Compound Name
This compound
1,5-benzothiazepines
2-MeTHF (2-Methyltetrahydrofuran)
Benzene
CPME (Cyclopentyl methyl ether)
Diphenylprolinol trimethylsilyl ether
Hydrochloric acid
Tetrahydrofuran (THF)
Toluene
(R)-H8-BINAP

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions of the 4-Methylphenyl Ring

The 4-methylphenyl group in 1-methyl-4-(2-phenylpropyl)benzene contains two activating, ortho-, para-directing substituents: a methyl group and a 2-phenylpropyl group. Both groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. The directing effects of these two groups are synergistic, reinforcing the substitution at the positions ortho to the larger 2-phenylpropyl group, which are also meta to the methyl group. Steric hindrance from the bulky 2-phenylpropyl group will significantly influence the regioselectivity of incoming electrophiles.

Halogenation: The halogenation of this compound, for instance with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is anticipated to yield primarily mono-substituted products on the 4-methylphenyl ring. Given the ortho, para-directing nature of both alkyl substituents, the electrophilic attack will be directed to the positions ortho to the 2-phenylpropyl group. Due to steric hindrance, the substitution is most likely to occur at the less hindered position.

Nitration: The nitration of this compound is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Similar to halogenation, the nitro group (NO₂) will be directed to the positions ortho to the 2-phenylpropyl group. Studies on the nitration of the structurally similar p-cymene (B1678584) (1-methyl-4-isopropylbenzene) have shown that the primary product is 2-nitro-p-cymene, with substitution occurring ortho to the isopropyl group. researchgate.netmdpi.comliverpool.ac.uk By analogy, the major product of the nitration of this compound is expected to be 1-methyl-2-nitro-4-(2-phenylpropyl)benzene. Under forcing conditions, dinitration could potentially occur.

Table 1: Predicted Major Products of Halogenation and Nitration
ReactionReagentsMajor Product
BrominationBr₂, FeBr₃2-Bromo-1-methyl-4-(2-phenylpropyl)benzene
ChlorinationCl₂, AlCl₃2-Chloro-1-methyl-4-(2-phenylpropyl)benzene
NitrationHNO₃, H₂SO₄1-Methyl-2-nitro-4-(2-phenylpropyl)benzene

Acylation: Friedel-Crafts acylation of this compound with an acyl halide (e.g., acetyl chloride, CH₃COCl) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst is predicted to introduce an acyl group onto the aromatic ring. As with other electrophilic aromatic substitutions, the primary site of acylation would be the position ortho to the 2-phenylpropyl group. For example, acylation with acetyl chloride would be expected to yield 2-acetyl-1-methyl-4-(2-phenylpropyl)benzene. Research on the acylation of p-cymene supports this regioselectivity, yielding primarily aceto-p-cymene. rsc.org

Sulfonation: The sulfonation of this compound with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is reversible and the position of sulfonation can be influenced by reaction conditions. Based on studies with p-cymene, the major product is expected to be this compound-2-sulfonic acid. mdpi.comnih.gov

Table 2: Predicted Major Products of Acylation and Sulfonation
ReactionReagentsMajor Product
AcylationCH₃COCl, AlCl₃2-Acetyl-1-methyl-4-(2-phenylpropyl)benzene
SulfonationH₂SO₄, SO₃This compound-2-sulfonic acid

Reactivity of the 2-Phenylpropyl Side Chain

The 2-phenylpropyl side chain possesses reactive C-H bonds at the benzylic positions (both on the tolyl- and phenyl-substituted carbons), which are susceptible to oxidation, and the aromatic rings can be reduced under specific conditions.

The alkyl side chains of this compound can be oxidized under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl groups at the benzylic position. nist.govbeilstein-journals.orglibretexts.org The oxidation of the methyl group would yield a carboxylic acid. The 2-phenylpropyl group also has a benzylic hydrogen, and its oxidation could lead to cleavage of the side chain, ultimately forming 4-methylbenzoic acid from the tolyl moiety and other degradation products from the side chain. Studies on the liquid-phase oxidation of p-cymene have shown that both the methyl and isopropyl groups are susceptible to oxidative attack, leading to a variety of products including alcohols, ketones, and carboxylic acids. youtube.com

Table 3: Potential Oxidation Products
Oxidizing AgentPotential Products
KMnO₄, heat4-Methylbenzoic acid, Benzoic acid, Acetic acid
H₂CrO₄, heat4-Methylbenzoic acid, Benzoic acid

Catalytic hydrogenation of this compound, using catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) under hydrogen pressure, can reduce the aromatic rings. libretexts.orgrsc.org Depending on the reaction conditions (temperature, pressure, catalyst), either one or both aromatic rings can be hydrogenated. Complete hydrogenation would result in the formation of 1-methyl-4-(2-cyclohexylpropyl)cyclohexane. Selective hydrogenation of one ring over the other would be challenging to achieve but might be possible under carefully controlled conditions. For instance, catalytic dehydrogenation of related terpenes like dipentene (B1675403) is a known route to produce p-cymene, illustrating the reversibility of this process under certain catalytic conditions. researchgate.netmdpi.com

Table 4: Potential Reduction Products
ReagentsMajor Product (Complete Reduction)
H₂, Pd/C, high pressure/temp.1-Methyl-4-(2-cyclohexylpropyl)cyclohexane

Nucleophilic Pathways and Functional Group Interconversions on Aromatic and Alkyl Centers

Nucleophilic substitution reactions are fundamental in organic synthesis, allowing for the conversion of one functional group into another. In the context of this compound, these transformations can occur at both the aromatic nucleus and the alkyl side chain, though the mechanisms and conditions differ significantly.

On the Aromatic Ring:

Direct nucleophilic aromatic substitution (SNA) on an unsubstituted benzene ring is generally unfavorable due to the high electron density of the π-system, which repels nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this compound. Therefore, functional group interconversions on the aromatic core are more commonly achieved through electrophilic substitution followed by subsequent transformations.

On the Alkyl Chain:

The secondary benzylic carbon atom in the 2-phenylpropyl group is a key site for nucleophilic substitution. chemistry.coachchemistrysteps.comlibretexts.org This enhanced reactivity stems from the ability of the adjacent phenyl ring to stabilize the formation of a carbocation intermediate through resonance in an SN1 pathway. chemistry.coachchemistrysteps.comlibretexts.org Alternatively, it can undergo a concerted SN2 reaction. chemistry.coach

SN1 Mechanism: In the presence of a good leaving group (e.g., a halide) at the benzylic position and a polar protic solvent, the molecule can undergo an SN1 reaction. The rate-determining step is the formation of a resonance-stabilized secondary benzylic carbocation. This intermediate can then be attacked by a variety of nucleophiles.

SN2 Mechanism: With a strong nucleophile and a suitable leaving group, a bimolecular SN2 reaction can also occur at the benzylic carbon. chemistry.coach This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is chiral.

The table below summarizes potential nucleophilic substitution reactions at the benzylic position of a functionalized this compound derivative (assuming a leaving group 'X' is present at the benzylic carbon).

NucleophileProduct Functional GroupTypical ReagentsReaction Type
Hydroxide (OH⁻)AlcoholNaOH, H₂OSN1 or SN2
Alkoxide (RO⁻)EtherNaORSN2
Cyanide (CN⁻)NitrileNaCN, KCNSN2
Azide (N₃⁻)AzideNaN₃SN2
Ammonia (NH₃)AmineNH₃SN2

Photochemical and Thermal Degradation Mechanisms

The stability of this compound is compromised by exposure to light and heat, leading to a variety of degradation products through distinct mechanistic pathways.

The photochemical degradation of alkylbenzenes is primarily initiated by the absorption of ultraviolet (UV) radiation. This energy input can lead to the homolytic cleavage of C-H bonds, particularly at the benzylic position, which is weakened by the adjacent aromatic ring. nih.gov

In the case of this compound, the secondary benzylic C-H bond is the most likely site for initial hydrogen atom abstraction upon photoirradiation, forming a resonance-stabilized benzylic radical. This radical can then participate in a variety of subsequent reactions, including:

Oxidation: In the presence of oxygen, the benzylic radical can react to form a hydroperoxide, which can further decompose into ketones, alcohols, and other oxygenated products.

Dimerization: Two benzylic radicals can combine to form a dimer.

Disproportionation: One radical can abstract a hydrogen atom from another, leading to an alkene and an alkane.

The specific products formed will depend on the reaction conditions, such as the wavelength of light, the presence of oxygen, and the solvent.

At elevated temperatures, this compound will undergo thermal decomposition, or thermolysis. The weakest bonds in the molecule are the C-C bonds of the alkyl side chain, and these are the most likely to break. Pyrolysis studies of similar alkylbenzenes, such as cumene, indicate that the primary fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the adjacent carbon atom. uakron.edu

For this compound, the expected primary thermolytic cleavage would result in the formation of a cumyl radical and a methyl radical, or a benzyl (B1604629) radical and an ethyl radical, depending on which C-C bond in the side chain breaks. These initial radical fragments can then undergo a cascade of further reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller hydrocarbons.

The table below outlines potential primary fragmentation products from the thermolysis of this compound.

Bond CleavedResulting Radical FragmentsPotential Stable Products after Secondary Reactions
C(benzylic)-C(methyl)Cumyl radical + Methyl radicalCumene, Methane, Toluene (B28343), Ethane
C(aromatic)-C(alkyl)p-Tolyl radical + 2-Phenylpropyl radicalToluene, Cumene, Propane, Propene
C-C (within propyl chain)Benzyl radical + Ethyl radicalToluene, Ethane, Ethene

It is important to note that the actual product distribution from thermolysis can be highly complex and is dependent on factors such as temperature, pressure, and the presence of catalysts or inhibitors. uakron.edu Computational studies can provide further insight into the energetics of different fragmentation pathways and help predict the most likely decomposition products under various conditions. scielo.org.coresearchgate.net

Spectroscopic and Advanced Structural Elucidation Techniques for 1 Methyl 4 2 Phenylpropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Methyl-4-(2-phenylpropyl)benzene, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

Two-dimensional NMR techniques are instrumental in deciphering the complex spin systems present in this compound by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, COSY is essential for tracing the connectivity within the propyl chain and for assigning adjacent protons on the phenyl and p-tolyl rings. For instance, the methine proton of the propyl group is expected to show a cross-peak with the adjacent methylene (B1212753) protons and the methyl protons of the propyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). hmdb.ca This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. In this compound, NOESY can be used to determine the preferred rotational conformation around the C-C bonds of the propyl chain and the relative orientation of the two aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Atom Name Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H) Key NOESY Correlations (¹H ↔ ¹H)
p-Tolyl-CH₃ ~2.3 ~21 C-ipso, C-ortho - Protons on C-ortho
Phenyl-H ~7.1-7.3 ~126-129 C-ipso, C-ortho, C-meta H-ortho ↔ H-meta H-ortho ↔ Propyl-CH₂
p-Tolyl-H ~7.0-7.2 ~129 C-ipso, C-ortho, C-meta H-ortho ↔ H-meta H-ortho ↔ Propyl-CH₂
Propyl-CH ~2.9 ~45 Phenyl-C-ipso, p-Tolyl-C-ipso, Propyl-CH₃, Propyl-CH₂ Propyl-CH₂, Propyl-CH₃ Phenyl-H-ortho, p-Tolyl-H-ortho
Propyl-CH₂ ~2.5 ~45 Phenyl-C-ipso, p-Tolyl-C-ipso, Propyl-CH Propyl-CH Phenyl-H-ortho, p-Tolyl-H-ortho

Note: Predicted values are based on data for structurally similar compounds. Actual experimental values may vary.

Due to the presence of a chiral center at the second carbon of the propyl chain, this compound exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric purity of a sample. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

The addition of a chiral solvating agent, such as (R)-(-)-1,1'-bi-2-naphthol, can induce a chemical shift difference between the signals of the two enantiomers in the ¹H NMR spectrum, allowing for their integration and the determination of the enantiomeric excess (ee). nih.gov This method is advantageous as it is non-destructive and often requires minimal sample preparation.

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. rsc.org This technique is invaluable for elucidating the structure of the molecule by analyzing how it breaks apart.

The fragmentation of this compound is expected to be dominated by cleavages at the benzylic positions due to the stability of the resulting carbocations. Key fragmentation pathways would likely involve the loss of a methyl radical, a phenyl radical, or a tolyl radical.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
195 [M - CH₃]⁺ Loss of a methyl radical from the propyl chain
119 [C₉H₁₁]⁺ Cleavage of the C-C bond between the phenyl group and the propyl chain
91 [C₇H₇]⁺ Formation of the tropylium (B1234903) ion from the tolyl group

Note: The relative intensities of these fragments will depend on the ionization method and collision energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic rings are typically strong in the Raman spectrum. The "ring breathing" mode of the substituted benzene (B151609) rings is also a characteristic Raman band.

Table 3: Predicted Key Vibrational Bands for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 3000-2850 3000-2850
Aromatic C=C Stretch 1610, 1580, 1515, 1450 1610, 1580
Ring Breathing (p-disubstituted) - ~810

X-ray Crystallography for Solid-State Structural Determination

A thorough discussion on the crystal system, space group, unit cell dimensions, and key bond lengths and angles for this compound cannot be accurately presented without published crystallographic data.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization and Conformational Preferences

An analysis of the CD spectrum, including the sign and magnitude of Cotton effects for the determination of the absolute configuration of its potential enantiomers and a discussion of its conformational preferences in solution, cannot be conducted without experimental CD spectroscopic data.

It is important to note that while information on isomers and related compounds such as p-cymene (B1678584) is available, this information is not directly applicable to this compound and has been excluded to maintain strict adherence to the requested subject matter.

Should peer-reviewed research on the X-ray crystallography or Circular Dichroism spectroscopy of this compound become publicly available in the future, a detailed article could then be generated.

Computational Chemistry and Theoretical Modeling of 1 Methyl 4 2 Phenylpropyl Benzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-methyl-4-(2-phenylpropyl)benzene. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its chemical properties. nih.gov By utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain accurate predictions of various molecular parameters. nih.govchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and shapes of these orbitals are crucial in determining the reactivity of a molecule. researchgate.net The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. libretexts.org

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net For this compound, the presence of two aromatic rings and an alkyl chain influences the distribution and energies of these frontier orbitals. The phenyl and tolyl groups are the primary sites of electron density, making them key to the molecule's reactivity in processes like electrophilic aromatic substitution. msu.eduutexas.edu

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) Note: The following values are illustrative and would be obtained from specific DFT calculations.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. uni-muenchen.de The EPS is typically mapped onto a constant electron density surface, with colors indicating different potential values. researchgate.net Regions of negative potential (often colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.netwalisongo.ac.id

For this compound, the EPS map would highlight the π-electron clouds of the benzene (B151609) and toluene (B28343) rings as regions of negative potential, consistent with the known reactivity of aromatic compounds towards electrophiles. ucsb.edu The alkyl bridge would exhibit a more neutral potential. This visual representation helps in understanding the preferred sites for chemical reactions. uni-muenchen.deucsb.edu

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mpg.de By solving Newton's equations of motion, MD simulations can explore the conformational landscape of flexible molecules like this compound. nih.gov The molecule's various rotational degrees of freedom, particularly around the C-C single bonds of the propyl chain, allow it to adopt numerous conformations.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry can be used to predict the mechanisms of chemical reactions involving this compound and to analyze the structures and energies of transition states. nih.govnumberanalytics.com For instance, in an electrophilic aromatic substitution reaction, theoretical calculations can model the formation of the sigma complex (arenium ion) intermediate and the subsequent proton loss. msu.edunih.gov

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. nih.gov Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are critical for predicting reaction rates. pku.edu.cn For example, the regioselectivity of nitration or halogenation on the substituted benzene ring can be rationalized by comparing the energies of the transition states leading to ortho, meta, and para products. nih.gov The activating, ortho-para directing nature of the alkyl substituent would be reflected in lower activation energies for substitution at these positions. msu.edu

Chemically Focused Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netmdpi.com These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, QSAR/QSPR models could be developed to predict properties such as its boiling point, solubility, or its affinity for a biological target. researchgate.netmdpi.com The process involves generating a set of descriptors (e.g., topological, electronic, steric) for a series of related compounds and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. mdpi.commdpi.com These models are valuable for virtual screening and designing new compounds with desired properties. researchgate.net

In Silico Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental spectra. nih.gov

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. chemicalbook.comrsc.org These predicted spectra can be compared with experimental data to confirm the structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemistry, leading to a predicted infrared (IR) spectrum. rsc.org This theoretical spectrum shows the characteristic absorption bands corresponding to different vibrational modes, such as C-H stretching, C=C stretching of the aromatic rings, and bending vibrations. This can aid in the assignment of peaks in an experimental IR spectrum. nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. For this compound, the UV-Vis spectrum would be characterized by absorptions due to π-π* transitions within the aromatic rings. chemrxiv.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: The following values are illustrative and would be obtained from specific in silico calculations.

SpectroscopyPredicted FeatureValue
¹H NMRChemical Shift (aromatic-H)7.0-7.3 ppm
¹H NMRChemical Shift (methyl-H)2.3 ppm
¹³C NMRChemical Shift (aromatic-C)125-145 ppm
IRC-H stretch (aromatic)~3050 cm⁻¹
IRC=C stretch (aromatic)~1600, 1500 cm⁻¹
UV-Visλmax~265 nm

Application of 1 Methyl 4 2 Phenylpropyl Benzene and Its Derivatives in Chemical Sciences

As Precursors or Intermediates in Complex Organic Synthesis

The structure of 1-Methyl-4-(2-phenylpropyl)benzene makes it a versatile precursor for a variety of more complex organic molecules. Its synthesis can typically be achieved through Friedel-Crafts reactions, a cornerstone of organic chemistry for attaching substituents to aromatic rings. wikipedia.orgbyjus.com For instance, the reaction of toluene (B28343) with a 2-phenylpropyl halide in the presence of a Lewis acid catalyst like AlCl₃ would be a direct, albeit potentially rearrangement-prone, route to this molecule. chemeurope.comlibretexts.orgmasterorganicchemistry.com

Once synthesized, the compound serves as a scaffold for further functionalization. The presence of two aromatic rings and benzylic hydrogens provides multiple sites for subsequent reactions. Derivatives of this core structure can be transformed into a range of other compounds through established synthetic methodologies. For example, the benzylic C-H bonds on the propyl chain and the methyl group are susceptible to oxidation. Early experiments on alkyl aromatics, such as p-cymene (B1678584), demonstrated that these positions can be oxidized to form carboxylic acids, which are themselves valuable intermediates. chemrxiv.org This transformation effectively converts an ortho,para-directing alkyl group into a meta-directing carboxyl group, altering the regioselectivity of subsequent electrophilic aromatic substitutions.

The table below outlines potential synthetic transformations for which this compound and its derivatives can serve as precursors.

Reaction TypeReagents & ConditionsProduct TypePotential Application
Friedel-Crafts AcylationAcyl chloride, Lewis Acid (e.g., AlCl₃)Acylated aromatic ring (Ketone)Intermediate for pharmaceuticals, agrochemicals
NitrationHNO₃/H₂SO₄Nitro-substituted aromatic ringPrecursor for amines (via reduction), explosives
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Halogenated aromatic ringIntermediate for cross-coupling reactions
Benzylic OxidationStrong oxidant (e.g., KMnO₄, O₂)Benzoic acid or ketone derivativesMonomers for polymers, fine chemicals
SulfonationSO₃/H₂SO₄Sulfonic acid derivativeDyes, detergents, ion-exchange resins

These reactions highlight how the basic skeleton of this compound can be elaborated into a diverse array of more complex molecules, demonstrating its value as an intermediate in multi-step organic synthesis. libretexts.orgorgsyn.orgmsu.edu

Role in Catalysis (e.g., as a Ligand Component or Solvent in Chemical Processes)

While this compound itself is not typically used as a catalyst or solvent, its fundamental biphenyl (B1667301) core is central to the design of highly effective ligands in modern asymmetric catalysis. documentsdelivered.comrsc.org Axially chiral biphenyls are a privileged class of scaffolds for constructing ligands that can induce high levels of enantioselectivity in metal-catalyzed reactions. nih.gov

The principle involves functionalizing the biphenyl backbone, often at the 2,2' positions, with coordinating groups such as phosphines. The steric bulk of substituents on the biphenyl rings creates a chiral environment around the metal center, which controls the stereochemical outcome of the reaction. Ligands such as SYNPHOS and DIFLUORPHOS are prominent examples of chiral diphosphines based on a biphenyl backbone that are used in ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins. nih.gov

The catalytic utility of such ligands is summarized in the table below.

Ligand FamilyStructural CoreTypical Coordinating GroupCatalyzed Reactions
MeO-BIPHEP, SYNPHOS, DIFLUORPHOSSubstituted BiphenylDiphenylphosphineAsymmetric Hydrogenation
BIPOL-based ligandsBiphenylDiol, PhosphoramiditeAsymmetric Additions, Cycloadditions
N-Biphenyl PyrrolidinesBiphenylPyrrolidinePalladium-catalyzed Arylaminations rsc.org
Tris-NHC ComplexesPhenyl-BenzimidazoleN-Heterocyclic Carbene (NHC)Suzuki-Miyaura Coupling, Transfer Hydrogenation mdpi.com

These examples demonstrate that by introducing appropriate functional groups (like phosphines or N-heterocyclic carbenes) onto a core structure analogous to this compound, highly specialized and powerful catalysts can be developed for producing chiral compounds and facilitating complex cross-coupling reactions. nih.govmdpi.com

Integration into Advanced Materials and Polymers (e.g., Liquid Crystals, Polymer Monomers)

The structural motif of this compound, characterized by its 1,4-disubstituted phenylene linkage, is a key building block for advanced materials, particularly conducting polymers. This scaffold is a derivative of p-phenylene, which forms the backbone of poly(p-phenylene vinylene) (PPV), a highly important class of conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org

The synthesis of PPV and its derivatives often involves the polymerization of functionalized p-phenylene monomers. rsc.org By attaching various side chains, such as the 2-phenylpropyl group in the title compound, the properties of the resulting polymer can be finely tuned. These modifications are crucial for improving solubility, processability, and the electronic and optical properties of the material. nih.govnih.govacs.org For example, introducing alkyl or alkoxy side chains enhances solubility in common organic solvents, which is essential for creating the thin films required for electronic devices. nih.govacs.org

The table below presents examples of monomers based on the p-phenylene structure used in the synthesis of advanced polymers.

Monomer TypePolymerization MethodResulting PolymerKey Property/Application
Substituted 1,4-Benzenedialdehyde & DiphosphonateHorner-Emmons PolycondensationEther-substituted PPV nih.govacs.orgImproved solubility for OLEDs
Substituted p-Xylene DihalideGilch ReactionHyperbranched PPV nih.govEfficient acceptor for solar cells
Aromatic Bisphosphonium Salt & DialdehydeWittig CondensationPPV OligomersTunable optical band gap for LEDs

Therefore, while this compound may not be directly polymerized, its core structure is representative of the monomers that are fundamental to the field of organic electronics and advanced materials.

Analytical Standards in Method Development for Complex Chemical Matrices

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances in complex mixtures. While this compound is not documented as a common, commercially available standard, its chemical class—alkylbenzenes—is of significant importance in environmental and industrial analysis. nih.gov

Linear alkylbenzenes (LABs) and related compounds are monitored as chemical tracers for wastewater contamination in marine sediments and are components of printing inks and fuels. usgs.govresearchgate.net The development of robust analytical methods, typically using gas chromatography-mass spectrometry (GC-MS), requires pure standards of these compounds for instrument calibration and method validation. antpedia.com The United States Geological Survey (USGS), for example, has a standard operating procedure for the analysis of long-chain alkylbenzenes that relies on calibration standards of specific LABs and tetrapropylene-based alkylbenzenes (TABs). usgs.gov

The table below summarizes the role of alkylbenzenes as analytical standards.

Analyte ClassMatrixAnalytical TechniquePurpose of Standard
Linear Alkylbenzenes (LABs)Marine SedimentsGC/MSQuantification of detergent residues usgs.gov
Alkyl Benzenes (BTEX)Printing Inks, Food PackagingGC/MSAnalysis of migrant contaminants researchgate.net
Synthetic AlkylbenzenesIndustrial ProductsComprehensive LCxGCSeparation and quantification of isomers nih.gov
p-IsobutyltolueneGeneral ReferenceGC/MS, NMR, IRSpectral library data for identification nih.govnist.govnist.govspectrabase.com

Given that spectral data (MS, NMR, IR) for various isomers and related alkylbenzenes are available in reference databases, it is plausible that this compound could serve as a specialized standard in research contexts, such as metabolic studies or detailed environmental fate analysis.

Environmental Chemical Transformations and Abiotic Degradation Pathways

The environmental fate of this compound, like other alkyl-substituted aromatic hydrocarbons, is largely governed by abiotic transformation processes, particularly in the atmosphere. capes.gov.br The most significant atmospheric degradation pathway is photooxidation initiated by reaction with hydroxyl radicals (•OH). This process is complex, leading to a variety of oxygenated products and contributing to the formation of photochemical smog and secondary organic aerosols.

For simpler alkylbenzenes like toluene and xylene, studies have shown that the reaction with •OH can proceed via two main routes: H-atom abstraction from an alkyl group or •OH addition to the aromatic ring. H-abstraction from the benzylic position of this compound would lead to resonance-stabilized benzylic radicals, which can be further oxidized. researchgate.net Addition to the aromatic ring leads to the formation of phenolic compounds and ring-opened products.

In soil and aquatic environments, abiotic degradation can also occur through oxidation catalyzed by minerals like metal oxides (e.g., MnO₂, FexOy) and certain clay minerals, although these processes are generally slower than biodegradation. researchgate.netnih.govnih.govresearchgate.netmdpi.com

The table below lists common abiotic degradation products identified from the photooxidation of simple alkylbenzenes, which serve as models for the potential transformation products of this compound.

Parent CompoundPrimary Abiotic ProcessIdentified ProductsEnvironmental Significance
TolueneAtmospheric PhotooxidationBenzaldehyde, p-Methyl benzoquinone, Maleic anhydride (B1165640) Formation of secondary organic aerosol
p-XyleneAtmospheric Photooxidation3,5-Dimethylbenzaldehyde, Citraconic anhydride Contribution to photochemical smog
EthylbenzeneContinuous Flow PhotooxidationAcetophenone, 1-Phenylethanol qub.ac.ukIntermediate in chemical synthesis
Polycyclic Aromatic Hydrocarbons (PAHs)Photodegradation in SoilOxidized PAHs (e.g., quinones)Altered toxicity and mobility

These pathways indicate that this compound would not persist indefinitely in the environment but would be transformed into a series of more oxidized, and often more water-soluble, compounds through abiotic processes.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective and Stereoconvergent Synthetic Pathways

The presence of a stereocenter in 1-Methyl-4-(2-phenylpropyl)benzene makes its enantioselective synthesis a key area for future research. Traditional synthetic routes like Friedel-Crafts alkylation are often limited by issues of regioselectivity and the generation of racemic products. wikipedia.org Modern synthetic organic chemistry is increasingly focused on methods that provide precise control over stereochemistry.

Future efforts will likely concentrate on transition metal-catalyzed asymmetric cross-coupling reactions to construct the chiral diarylalkane core. nih.gov Methodologies such as nickel-catalyzed asymmetric reductive cross-coupling of aryl halides with benzylic chlorides have emerged as powerful tools for creating enantioenriched 1,1-diarylalkanes. figshare.comnih.gov Adapting such a reaction, for instance by coupling a derivative of 4-methylbenzyl halide with a (1-chloroethyl)benzene (B1265384) derivative in the presence of a chiral nickel catalyst, could provide a direct route to specific enantiomers of the target molecule. nih.govcaltech.edu

Another promising frontier is the development of stereoconvergent methods. These pathways utilize a racemic starting material, such as a racemic secondary benzylic halide, and a chiral catalyst to converge upon a single enantiomer of the product. Iron-based catalysts supported by chiral cyanobis(oxazoline) ligands have shown promise in the enantioconvergent Suzuki-Miyaura cross-coupling to generate chiral 1,1-diarylalkanes from racemic benzylic halides. chemrxiv.org Applying this strategy could enable the efficient synthesis of enantiomerically pure this compound from a racemic precursor of (1-chloroethyl)benzene. chemrxiv.org The development of these advanced catalytic systems is a significant step toward accessing medicinally relevant chiral scaffolds. nih.gov

Catalytic ApproachMetal/Ligand System (Example)Potential Application to Target CompoundKey Advantage
Asymmetric Cross-Coupling Nickel / Chiral Bioxazoline Ligand figshare.comnih.govCoupling of a 4-methylphenyl component with a chiral 1-phenylethyl electrophile.High enantioselectivity from prochiral or chiral precursors.
Enantioconvergent Cross-Coupling Iron / Chiral Cyanobis(oxazoline) Ligand chemrxiv.orgSuzuki-Miyaura coupling of a racemic 1-phenylethyl halide with a 4-methylphenylboronic ester.Produces a single enantiomer from a racemic starting material, maximizing atom economy.
Asymmetric Hydrogenation Iridium or Rhodium / Chiral Phosphine (B1218219) Ligand researchgate.netHydrogenation of a prochiral alkene precursor, 1-methyl-4-(2-phenylprop-1-en-1-yl)benzene.Well-established for producing high enantiomeric excess.

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The reactivity of alkylbenzenes is traditionally dominated by electrophilic aromatic substitution on the rings and reactions at the benzylic position, such as oxidation or halogenation. lumenlearning.com However, emerging research focuses on more sophisticated and selective transformations, particularly through C–H bond activation.

Future studies on this compound will likely explore its reactivity beyond these classical transformations. The benzylic C–H bond on the propyl chain is a prime target for functionalization. Metallaphotoredox catalysis, which combines visible-light photoredox catalysis with transition metal catalysis (e.g., nickel, copper, or iridium), has enabled previously challenging reactions. rsc.org For example, a photoredox/nickel dual catalytic system could be employed for the asymmetric acylation or arylation of the benzylic C–H bond, allowing for the introduction of new functional groups with high enantioselectivity. rsc.org This would provide a powerful method for diversifying the core structure of this compound late in a synthetic sequence.

Furthermore, the development of regioselective C–H functionalization on the aromatic rings offers another avenue of exploration. Cooperative catalysis, using combinations like nickel and aluminum, has been shown to direct the alkylation of benzamides and aromatic ketones to the para-position. acs.org By introducing a directing group onto one of the phenyl rings of this compound, it would be possible to achieve site-selective C–H alkylation or other transformations, providing access to complex polysubstituted derivatives that are otherwise difficult to synthesize.

Advanced Computational Studies on Reaction Dynamics and Excited State Chemistry

Computational chemistry is an indispensable tool for understanding and predicting chemical behavior. For a molecule like this compound, computational studies can provide deep insights into its structure, reaction dynamics, and photochemical properties.

A key area of future computational investigation will be its excited-state chemistry . While benzene (B151609) is famously aromatic and stable in its ground state, Baird's rule predicts that it becomes antiaromatic and highly reactive in its lowest energy excited (singlet and triplet) states. rsc.orgrsc.org This excited-state antiaromaticity (ESAA) is a driving force for many photochemical reactions of benzene derivatives. nih.govresearchgate.net Quantum chemical calculations, using methods like Complete Active Space Self-Consistent Field (CASSCF), can model the excited states of this compound. researchgate.net Such studies could predict novel photoisomerizations or photoadditions, potentially leading to the synthesis of complex, three-dimensional molecular scaffolds from this simple aromatic precursor. nih.govgcwk.ac.in

Computational modeling is also crucial for understanding reaction mechanisms and dynamics. researchgate.netnih.gov For the novel synthetic methods described in section 7.1, Density Functional Theory (DFT) calculations can elucidate the catalytic cycle, rationalize the origins of stereoselectivity, and help in the design of more efficient catalysts. rsc.org Furthermore, methods like Dissipative Particle Dynamics (DPD) are being developed to model the bulk physical properties of alkyl aromatic hydrocarbons, which could be used to predict the phase behavior and material properties of derivatives of this compound. acs.orgnih.gov

Computational MethodArea of ApplicationPotential Insights for this compound
Density Functional Theory (DFT) Reaction Mechanisms, Ground-State PropertiesElucidating catalytic cycles for its synthesis; predicting regioselectivity of C-H functionalization. rsc.org
CASSCF / CASPT2 Excited-State Chemistry, PhotochemistryModeling excited-state antiaromaticity; predicting photochemical reaction pathways and products. nih.govresearchgate.net
NICS / Magnetic Criteria Aromaticity StudiesQuantifying the change in aromaticity upon excitation or during a reaction, explaining reactivity. researchgate.netrsc.org
Dissipative Particle Dynamics (DPD) Bulk Material PropertiesSimulating liquid and solid-phase behavior; predicting properties of derived surfactants or lubricants. acs.orgnih.gov

Integration into Supramolecular Architectures and Self-Assembled Systems

The rigid phenyl groups and the flexible alkyl chain of this compound make it an interesting candidate for the construction of ordered supramolecular systems. Self-assembly is a powerful bottom-up approach to creating functional materials.

By introducing functional groups capable of directional interactions (e.g., hydrogen bonding, metal coordination) onto the phenyl rings, derivatives of this compound could be designed to self-assemble into well-defined nanostructures. For instance, the introduction of hydroxyl or carboxyl groups could lead to the formation of porous, hydrogen-bonded networks, similar to how hexakis(4-hydroxyphenyl)benzene (B7889133) assembles into sheets and channels capable of hosting guest molecules. nih.gov The chirality of the molecule could also be used to induce the formation of helical or other chiral superstructures.

Another avenue involves the integration of its sulfonated derivatives into hybrid organic-inorganic materials. Linear alkylbenzene sulfonates have been shown to intercalate into the layers of inorganic materials like green rust, creating organo-clays with a high affinity for hydrophobic substances. cambridge.org This suggests that functionalized derivatives of this compound could be used to modify the surfaces of nanoparticles or layered materials, creating novel composites for applications in catalysis, separation, or environmental remediation.

Sustainable Chemical Transformations and Biomimetic Approaches Involving Alkylbenzenes

The principles of green chemistry are increasingly guiding the development of new chemical processes. For alkylbenzenes, a major focus is on replacing hazardous catalysts used in their synthesis and functionalization.

The traditional Friedel-Crafts alkylation to produce compounds like this compound often uses corrosive and environmentally harmful catalysts such as HF or AlCl₃. wikipedia.org A significant area of future research is the use of solid acid catalysts, such as zeolites, clays, or niobic acid, which are safer, reusable, and can be integrated into continuous-flow processes. tandfonline.comresearchgate.netresearchgate.net Another green approach involves using alcohols as alkylating agents instead of alkyl halides, as the only byproduct is water. rsc.org Research into developing highly active and durable heterogeneous catalysts for these cleaner Friedel-Crafts reactions is ongoing. rsc.org Some methodologies are even exploring metal- and halogen-free conditions for these transformations. organic-chemistry.orgacs.org

Biomimetic approaches, which mimic nature's strategies, offer another path toward sustainability. While specific enzyme-catalyzed routes for this molecule are not established, the use of enzymes for selective oxidations or other transformations on aromatic compounds is a growing field. Future work could involve engineering enzymes or developing synthetic enzyme mimics to perform selective C–H functionalization or other reactions on the this compound scaffold under mild, aqueous conditions, mirroring the efficiency and selectivity of biological processes. jeeadv.ac.in Furthermore, the synthesis of alkylbenzenes from biomass-derived feedstocks, such as using furan (B31954) as a benzene surrogate, represents a long-term strategy to move away from petrochemical dependence. tandfonline.com

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-Methyl-4-(2-phenylpropyl)benzene, and how can reaction yields be optimized?

  • The compound can be synthesized via Friedel-Crafts alkylation, leveraging electrophilic aromatic substitution. Key steps include using a Lewis acid catalyst (e.g., AlCl₃) and optimizing reaction conditions (temperature: 80–100°C, solvent: dichloromethane). Yield improvements may involve stoichiometric adjustments (1.2:1 molar ratio of alkylating agent to aromatic substrate) or catalyst recycling .
  • Troubleshooting : Low yields may result from steric hindrance; introducing electron-donating groups on the benzene ring or using bulkier catalysts (e.g., FeCl₃) can mitigate this .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : Protons on the methyl group (CH₃) resonate at δ 2.27 ppm, while aromatic protons appear as doublets (δ 7.04–7.23 ppm, J = 8.3 Hz) .
  • Mass Spectrometry : Key fragments include m/z 190 (molecular ion), 175 (loss of CH₃), and 134 (cleavage of the propylphenyl group) .
  • Purity Assessment : Use HPLC with a C18 column (mobile phase: methanol/water, 70:30; UV detection at 254 nm) to detect impurities <1% .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Exposure Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity Category 4) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects influencing the reactivity of this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess frontier molecular orbitals (HOMO/LUMO) and predict electrophilic substitution sites.
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or bioactivity .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Systematic Re-evaluation : Reproduce experiments under controlled conditions (e.g., anhydrous solvents for solubility tests).
  • Isomer Analysis : Use chiral HPLC to rule out stereochemical impurities if NMR data conflicts with literature (e.g., unexpected splitting patterns) .

Q. How can catalytic systems be tailored to enhance regioselectivity in derivatization reactions of this compound?

  • Heterogeneous Catalysis : Employ zeolite-supported palladium for hydrogenation, achieving >90% selectivity for the para-substituted product.
  • Mechanistic Insights : Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .

Q. What methodologies are recommended for evaluating the bioactivity of this compound derivatives?

  • In-Vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli.
  • Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs .

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